Cas no 2157-19-9 (Endosulfandiol)
Endosulfandiol Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol,1,4,5,6,7,7-hexachloro-
- Endosulfan alcohol
- Endosulfan diol
- 1,4,5,6,7,7-HEXACHLORO-5-NORBORNENE-2,3-DIMETHANOL
- 1,4,5,6,7,7-hexachloro-5-norbornene-3-dimethanol
- chlorendicdiol
- endodiol
- ENDOSULFAN1-1DIOL
- TEBUCONAZOL PESTANAL,250 MG
- THIODAN ALCOHOL
- thiodandiol
- 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dimethanol
- Chlorendic diol
- NSC11682
- (1R, 4S)-1,4,5,6,7,7-hexachlorobicyclohept-5-ene-2,3-diyldimethanol
- NS00049191
- NSC 41892
- 2157-19-9
- NSC-41892
- AI3-27048
- 5-Norbornene-2,3-dimethanol, 1,4,5,6,7,7-hexachloro-
- EINECS 218-467-6
- DTXSID70862854
- [1,4,5,6,7,7-hexachloro-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
- Endosulfandiol
- 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]-5-heptene-2,3-dimethanol
- AKOS024319137
- SCHEMBL6434719
- GTSJHTSVFKEASK-UHFFFAOYSA-N
- NSC41892
- Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, 1,4,5,6,7,7-hexachloro-
- Endosulfan alcohol, PESTANAL(R), analytical standard
- NSC-11682
- NSC 11682
- 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2,3-dimethanol
- Bicyclo(2.2.1)hept-5-ene-2,3-dimethanol, 1,4,5,6,7,7-hexachloro-
-
- MDL: MFCD00167590
- Inchi: 1S/C9H8Cl6O2/c10-5-6(11)8(13)4(2-17)3(1-16)7(5,12)9(8,14)15/h3-4,16-17H,1-2H2
- InChI Key: GTSJHTSVFKEASK-UHFFFAOYSA-N
- SMILES: ClC12C(=C(C(C1(Cl)Cl)(C(CO)C2CO)Cl)Cl)Cl
Computed Properties
- Exact Mass: 357.86600
- Monoisotopic Mass: 357.866
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Density: 1.80±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 207-208 ºC
- Boiling Point: 411.8°Cat760mmHg
- Flash Point: Fahrenheit: >212 ° f
Celsius: >100 ° c - Refractive Index: 1.63
- Solubility: Almost insoluble (0.051 g/l) (25 º C),
- PSA: 40.46000
- LogP: 3.04890
Endosulfandiol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Endosulfandiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114684-100mg |
Endosulfandiol |
2157-19-9 | 100mg |
¥720.90 | 2023-09-03 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025400-100mg |
Endosulfandiol |
2157-19-9 | 100mg |
¥865 | 2024-05-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 36674-100MG |
Endosulfandiol |
2157-19-9 | 100mg |
¥1063.38 | 2025-01-16 | ||
| TRC | E555518-50mg |
Endosulfandiol |
2157-19-9 | 50mg |
$ 167.00 | 2023-09-07 | ||
| TRC | E555518-250mg |
Endosulfandiol |
2157-19-9 | 250mg |
$ 758.00 | 2023-09-07 | ||
| TRC | E555518-500mg |
Endosulfandiol |
2157-19-9 | 500mg |
$ 1305.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E38890-100mg |
ENDOSULFAN ALCOHOL |
2157-19-9 | 100mg |
¥568.0 | 2023-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-RG569-25mg |
Endosulfandiol |
2157-19-9 | 25mg |
¥331.0 | 2022-02-28 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X211385A-100mg |
Endosulfandiol |
2157-19-9 | 100mg |
¥1297.0 | 2024-07-20 | ||
| A2B Chem LLC | AF28035-100mg |
ENDOSULFAN ALCOHOL |
2157-19-9 | analytical standard | 100mg |
$319.00 | 2024-04-20 |
Endosulfandiol Suppliers
Endosulfandiol Related Literature
-
Nan Liu,Jianguang Han,Zhen Liu,Lijie Qu,Zhixian Gao Anal. Methods 2013 5 4442
-
Swatantra P. Singh,Purnendu Bose RSC Adv. 2017 7 27668
-
Mohana Krishna Reddy Mudiam,Ratnasekhar Ch,Abhishek Chauhan,Natesan Manickam,Rajeev Jain,R. C. Murthy Anal. Methods 2012 4 3855
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W. H. Evans Analyst 1962 87 569
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5. Index pages
Additional information on Endosulfandiol
Comprehensive Analysis of Endosulfandiol (CAS No. 2157-19-9): Properties, Applications, and Environmental Impact
Endosulfandiol (CAS No. 2157-19-9) is a significant chemical compound that has garnered attention in both industrial and environmental research. This diol derivative of endosulfan is often studied for its unique chemical properties and potential applications. With increasing global focus on sustainable chemistry and green alternatives, understanding compounds like Endosulfandiol is critical for researchers and industry professionals alike.
The molecular structure of Endosulfandiol features two hydroxyl groups, which contribute to its reactivity and solubility in polar solvents. This characteristic makes it a candidate for use in specialty chemicals and intermediates in pharmaceutical synthesis. Recent studies have explored its role in biodegradation pathways, particularly in the context of environmental remediation. As concerns about persistent organic pollutants (POPs) grow, the degradation products of pesticides, including Endosulfandiol, are under scrutiny.
One of the most searched questions about Endosulfandiol is its environmental fate. Researchers are investigating how this compound breaks down in soil and water systems, especially under varying pH conditions and microbial activity. These studies align with the broader public interest in eco-friendly chemicals and pollution control. Additionally, the compound's potential toxicity profile is a hot topic, with many users searching for data on its biological effects and safety thresholds.
From an industrial perspective, Endosulfandiol is valued for its role as a chemical intermediate. Its applications span agrochemicals, pharmaceuticals, and even material science. For instance, it can serve as a building block for polymer synthesis, where its diol functionality enables cross-linking reactions. This versatility makes it a subject of interest for companies developing high-performance materials.
Another trending topic related to Endosulfandiol is its analytical detection methods. Advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are commonly used to identify and quantify this compound in complex matrices. Users frequently search for standard protocols and best practices for analyzing Endosulfandiol, reflecting the demand for reliable laboratory methodologies.
In the context of regulatory compliance, Endosulfandiol is often discussed in relation to chemical safety assessments. Regulatory bodies worldwide are evaluating its exposure limits and risk management strategies. This aligns with the growing public awareness of chemical regulations and corporate responsibility. Companies handling Endosulfandiol must adhere to guidelines such as REACH and GHS, which are frequently searched terms in this domain.
Looking ahead, the future of Endosulfandiol research lies in exploring its green chemistry applications. Scientists are investigating whether this compound can be synthesized using catalytic processes or bio-based routes to reduce its environmental footprint. Such innovations resonate with the global push for sustainable development goals (SDGs) and circular economy principles.
In summary, Endosulfandiol (CAS No. 2157-19-9) is a multifaceted compound with significant implications for industrial chemistry, environmental science, and public health. Its study addresses key user concerns, from degradation mechanisms to regulatory standards, making it a relevant topic in today's scientific discourse. As research progresses, the insights gained will likely shape policies and practices in chemical manufacturing and environmental protection.
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